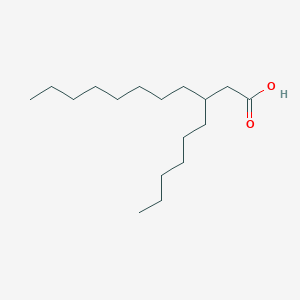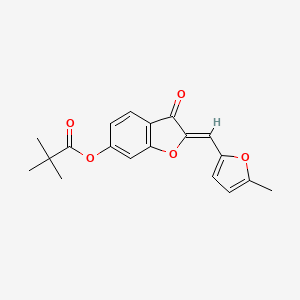
3-Hexylundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Biosynthetic Pathways and Production
Biosynthetic Pathways for 3-Hydroxypropionic Acid Production : Jiang, Meng, and Xian (2009) discussed the biosynthetic pathway required for the production of 3-hydroxypropionic acid, which has applications in novel polymer materials and other derivatives. They emphasize the need for a biotechnology route for its synthesis, considering the problematic aspects of chemical synthesis (Jiang, Meng, & Xian, 2009).
Recent Advances in Biological Production of 3-Hydroxypropionic Acid : Kumar, Ashok, and Park (2013) provided an overview of microbial 3-HP production, addressing constraints and potential solutions in the biological production process. They also discussed future prospects of this approach (Kumar, Ashok, & Park, 2013).
Production of 3-Hydroxypropanoic Acid From Glycerol : Jers et al. (2019) explored the production of 3-hydroxypropanoic acid (3-HP), a precursor in industrial chemical production, from renewable resources. They evaluated different microbial cell factories and methodologies to improve 3-HP bio-production (Jers et al., 2019).
High Production of 3-Hydroxypropionic Acid in Klebsiella pneumoniae : Li, Wang, Ge, and Tian (2016) conducted a systematic optimization to enhance the production of 3-HP in Klebsiella pneumoniae. They investigated fermentation conditions and metabolic flux optimization, achieving significant advancements in 3-HP production (Li, Wang, Ge, & Tian, 2016).
Characterisation of a 3-Hydroxypropionic Acid-Inducible System : Hanko, Minton, and Malys (2017) identified and characterized 3-HP-inducible promoters and their transcriptional regulators, demonstrating potential applications in synthetic biology and biotechnology (Hanko, Minton, & Malys, 2017).
Applications and Utilization
Metabolic Engineering for 3-Hydroxypropionic Acid Production : Chen et al. (2017) engineered Corynebacterium glutamicum for efficient production of 3-HP from glucose and xylose. Their study highlights the potential of using genetically modified microorganisms for the production of valuable chemicals (Chen et al., 2017).
Biotransformation of 3-Hydroxypropionic Acid by Activated Sludge : Wang et al. (2005) explored the biotransformation potential of 3-HP by activated sludge under aerobic conditions. This study contributes to understanding the environmental impact and degradation pathways of 3-HP (Wang et al., 2005).
Protein Engineering for 3-Hydroxypropionic Acid Production : Wu et al. (2007) discussed the application of protein engineering to increase the efficiency of enzymes for the production of 3-hydroxycarboxylic acids, demonstrating its commercial viability (Wu et al., 2007).
Process Engineering for Microbial Production of 3-Hydroxypropionic Acid : de Fouchécour et al. (2018) reviewed strategies for 3-hydroxypropionic acid bioproduction, focusing on process engineering and metabolic pathways. They highlighted the importance of process design in achieving efficient production (de Fouchécour et al., 2018).
Eigenschaften
IUPAC Name |
3-hexylundecanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-9-10-12-14-16(15-17(18)19)13-11-8-6-4-2/h16H,3-15H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCPPSOBZDPPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hexylundecanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one](/img/structure/B2737927.png)
![5-Chloro-1,6,8-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B2737928.png)



![[4-[(5-Methyl-1,2-oxazol-4-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2737935.png)


![3-benzyl-N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2737938.png)
![(1R,5S)-N-benzhydryl-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2737944.png)
![N-allyl-3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2737947.png)
![2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2737948.png)